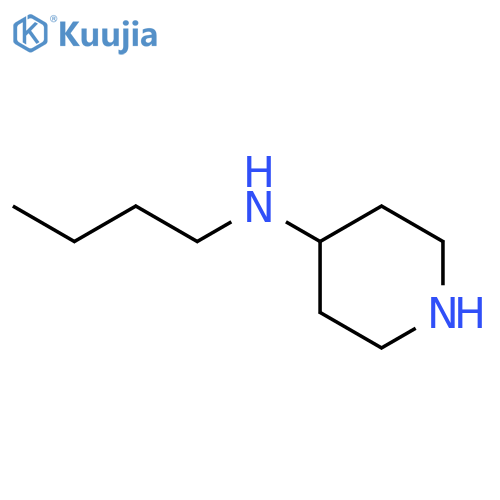Cas no 808749-05-5 (4-Piperidinamine, N-butyl-)

4-Piperidinamine, N-butyl- structure
商品名:4-Piperidinamine, N-butyl-
4-Piperidinamine, N-butyl- 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinamine, N-butyl-
- N-butylpiperidin-4-amine
- 808749-05-5
- EN300-7685334
- AKOS010243857
- DB-173044
- SCHEMBL1070277
- N-butyl-4-piperidinamine
-
- インチ: InChI=1S/C9H20N2/c1-2-3-6-11-9-4-7-10-8-5-9/h9-11H,2-8H2,1H3
- InChIKey: IETFBKOGVBSBJQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 156.162648646Da
- どういたいしつりょう: 156.162648646Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 87.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
4-Piperidinamine, N-butyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7685334-0.1g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 0.1g |
$490.0 | 2025-03-21 | |
| Enamine | EN300-7685334-5.0g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 5.0g |
$1614.0 | 2025-03-21 | |
| Enamine | EN300-7685334-1.0g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 1.0g |
$557.0 | 2025-03-21 | |
| Enamine | EN300-7685334-2.5g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 2.5g |
$1089.0 | 2025-03-21 | |
| Enamine | EN300-7685334-10.0g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 10.0g |
$2393.0 | 2025-03-21 | |
| Enamine | EN300-7685334-0.5g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 0.5g |
$535.0 | 2025-03-21 | |
| Enamine | EN300-7685334-0.05g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 0.05g |
$468.0 | 2025-03-21 | |
| Enamine | EN300-7685334-0.25g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 0.25g |
$513.0 | 2025-03-21 |
4-Piperidinamine, N-butyl- 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
808749-05-5 (4-Piperidinamine, N-butyl-) 関連製品
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 624-75-9(Iodoacetonitrile)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
